REACTION_SMILES
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[C:6]([c:7]1[c:8]([NH2:9])[cH:10][cH:11][cH:12][cH:13]1)(=[O:14])[O:15][CH3:16].[CH3:1][S:2]([Cl:3])(=[O:4])=[O:5].[cH:17]1[cH:18][cH:19][n:20][cH:21][cH:22]1>>[CH3:1][S:2](=[O:4])(=[O:5])[NH:9][c:8]1[c:7]([C:6](=[O:14])[O:15][CH3:16])[cH:13][cH:12][cH:11][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccccc1N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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COC(=O)c1ccccc1NS(C)(=O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |